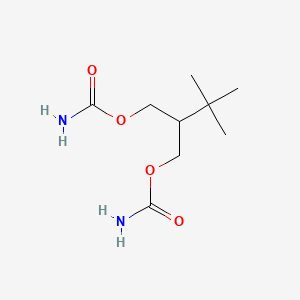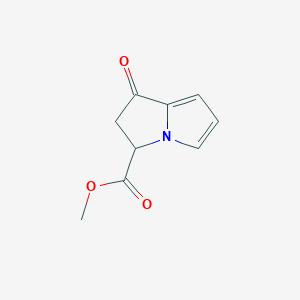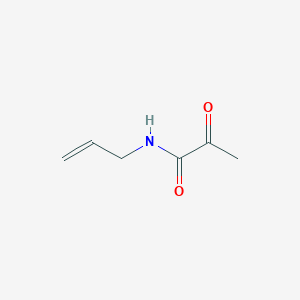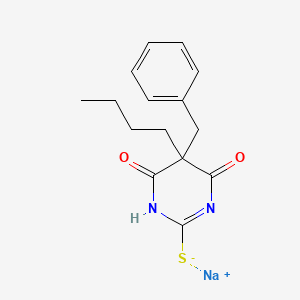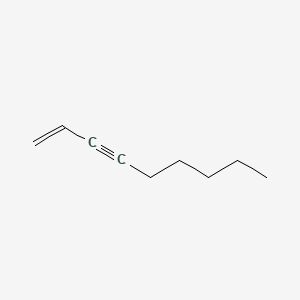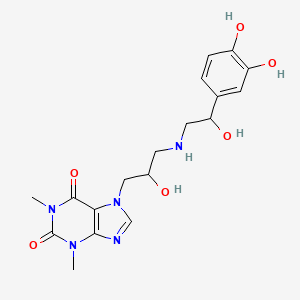
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its multiple hydroxyl groups and a purine core, making it a significant molecule in various biochemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and dihydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is studied for its potential role in cellular signaling pathways and enzyme inhibition.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. It is also explored as a potential drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups and the purine core play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Similar structure but with different pharmacological effects.
Theophylline: Used in respiratory diseases, sharing a similar purine core.
Uniqueness
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
属性
CAS 编号 |
62401-98-3 |
|---|---|
分子式 |
C18H23N5O6 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O6/c1-21-16-15(17(28)22(2)18(21)29)23(9-20-16)8-11(24)6-19-7-14(27)10-3-4-12(25)13(26)5-10/h3-5,9,11,14,19,24-27H,6-8H2,1-2H3 |
InChI 键 |
LQTVHVZTSQRUOC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNCC(C3=CC(=C(C=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
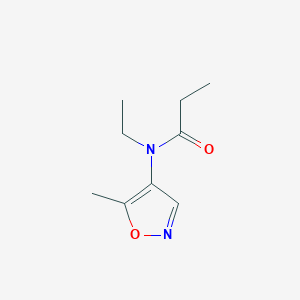
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
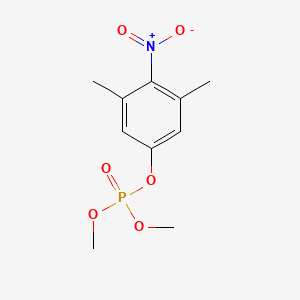
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
